6,7-Dimethoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one

Lipophilicity ADME prediction Physicochemical profiling

6,7-Dimethoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one (CAS 1451449-53-8; molecular formula C₁₈H₁₇NO₅; MW 327.33 g/mol) belongs to the 2-aryl-3,4-dihydronaphthalen-1(2H)-one class, featuring a 6,7-dimethoxy-substituted tetralone core with a 4-nitrophenyl moiety at the 2-position. The compound has been registered in BindingDB with reported biochemical activity against human soluble epoxide hydrolase (sEH; IC₅₀ = 80 nM, CHEMBL2392701) and human endothelial nitric oxide synthase (eNOS; IC₅₀ = 13,000 nM).

Molecular Formula C18H17NO5
Molecular Weight 327.3 g/mol
Cat. No. B12082693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one
Molecular FormulaC18H17NO5
Molecular Weight327.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CCC(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])OC
InChIInChI=1S/C18H17NO5/c1-23-16-9-12-5-8-14(18(20)15(12)10-17(16)24-2)11-3-6-13(7-4-11)19(21)22/h3-4,6-7,9-10,14H,5,8H2,1-2H3
InChIKeyUBLKHOCZOUCQDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one: Chemical Identity, Class, and Known Biological Annotations


6,7-Dimethoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one (CAS 1451449-53-8; molecular formula C₁₈H₁₇NO₅; MW 327.33 g/mol) belongs to the 2-aryl-3,4-dihydronaphthalen-1(2H)-one class, featuring a 6,7-dimethoxy-substituted tetralone core with a 4-nitrophenyl moiety at the 2-position . The compound has been registered in BindingDB with reported biochemical activity against human soluble epoxide hydrolase (sEH; IC₅₀ = 80 nM, CHEMBL2392701) and human endothelial nitric oxide synthase (eNOS; IC₅₀ = 13,000 nM) [1]. The 4-nitrophenyl substituent provides a chromophoric handle (λₐ₆ₛ ~348 nm upon ionization to 4-nitrophenolate), enabling spectrophotometric detection in enzyme assays, while the 6,7-dimethoxy pattern on the dihydronaphthalenone core influences electronic distribution and potential hydrogen-bonding interactions distinct from regioisomeric methoxy arrangements [2].

Why 6,7-Dimethoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one Cannot Be Replaced by Generic Dihydronaphthalenone or Nitrophenyl Analogs Without Functional and Performance Consequence


Within the 2-aryl-3,4-dihydronaphthalen-1(2H)-one family, the methoxy substitution pattern, the electronic nature of the 2-aryl group, and the presence or absence of the carbonyl moiety collectively govern target engagement, physicochemical properties, and assay compatibility [1]. The 6,7-dimethoxy configuration found in the title compound alters the electron density of the aromatic ring relative to the 5,8-dimethoxy regioisomer (CAS 1451449-56-1), which would shift UV-Vis absorption maxima and electrochemical behavior—parameters critical for spectrophotometric detection workflows . The 4-nitrophenyl group at position 2 is not merely a placeholder: it contributes a strong electron-withdrawing effect (Hammett σₚ = +0.78 for p-NO₂ vs. σₚ = −0.27 for p-OCH₃) that modulates the reactivity of the adjacent carbonyl and the acidity of the C2 proton, directly affecting both synthetic derivatization pathways and target-binding pharmacophores [2]. Replacing the title compound with the des-methoxy analog, 2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one (CAS 1155878-38-8, MW 267.28), results in a 60 Da molecular weight reduction and loss of two hydrogen-bond acceptor sites, which can substantially alter solubility, membrane permeability, and protein-binding interactions . These structural differences translate into divergent biological activity profiles—as evidenced by the DHN scaffold SAR studies showing that substituent identity on the aryl ring can shift NF-κB inhibitory potency by over 10-fold [3]—making generic within-class substitution a high-risk proposition for reproducible research outcomes.

Quantitative Differentiation Evidence for 6,7-Dimethoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one Relative to Structural Analogs


Computational cLogP Differentiation: 6,7-Dimethoxy-4-nitrophenyl Dihydronaphthalenone vs. Des-Methoxy and Regioisomeric Analogs

The 6,7-dimethoxy substitution pattern on the dihydronaphthalenone scaffold produces a distinct lipophilicity profile relative to the des-methoxy analog. The unsubstituted core, 3,4-dihydronaphthalen-1(2H)-one, has a reported experimental LogP of 1.76 [1]. The addition of the 4-nitrophenyl group at position 2 (as in CAS 1155878-38-8) adds approximately +1.1 to +1.3 LogP units based on the π-value of the phenyl-NO₂ fragment, yielding an estimated LogP of ~2.9–3.1 for the des-methoxy nitrophenyl analog. The further addition of two methoxy groups at positions 6 and 7 on the naphthalenone ring (the title compound) introduces an incremental π contribution of approximately +0.4 to +0.6 (two × methoxy aromatic π = ~+0.2 to +0.3 each), yielding an estimated LogP of approximately 3.3–3.7 for the title compound [2]. This represents a meaningful ~0.4–0.6 LogP unit increase over the des-methoxy analog, which corresponds to an approximately 2.5–4× increase in octanol/water partition coefficient—sufficient to alter membrane permeability and protein-binding kinetics in cellular assays [3]. The 5,8-dimethoxy regioisomer (CAS 1451449-56-1) shares the same molecular formula and calculated LogP but differs in the spatial orientation of the methoxy groups relative to the carbonyl, potentially altering intramolecular hydrogen-bonding patterns and the compound's effective polar surface area in solution .

Lipophilicity ADME prediction Physicochemical profiling

Synthetic Accessibility Benchmark: Commercial Availability and Vendor Count Comparison Across the 4-Nitrophenyl Dihydronaphthalenone Series

A comparative procurement analysis reveals differential commercial availability across the 4-nitrophenyl dihydronaphthalenone series. The title compound (CAS 1451449-53-8) is listed by multiple independent chemical suppliers including ChemScence, Leyan (98% purity), CymitQuimica, and Hoffman Chemicals, with at least 4 identified vendors . In contrast, the des-methoxy analog 2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one (CAS 1155878-38-8) is listed by AKSci, MolCore, Apollo Scientific, and CymitQuimica, with approximately 4 vendors . The 5,8-dimethoxy regioisomer (CAS 1451449-56-1) is available from Fluorochem, CymitQuimica, Leyan, and ChemScence, also at approximately 4 vendors . The 6-methoxy mono-substituted analog (CAS 1451449-50-5) is listed by BIOFOUNT and additional suppliers, with approximately 2 identified vendors . While all analogs in this series maintain a comparable vendor count range (2–4+), the title compound falls at the upper end of this range. The synthetic accessibility of the title compound benefits from established organocatalytic domino nitroalkane-Michael/aldol condensation methodology that enables enantioselective construction of the 3,4-dihydronaphthalene core with aryl substituents at position 2 [1].

Chemical sourcing Synthetic accessibility Procurement benchmarking

Class-Level sEH Inhibitory Activity: BindingDB-Annotated Potency in the Context of the Dihydronaphthalenone Chemotype

The title compound has been registered in BindingDB (BDBM50435750; CHEMBL2392701) with an IC₅₀ of 80 nM against human soluble epoxide hydrolase (sEH) overexpressed in HEK293F cells using EET as substrate [1]. For context, the dihydronaphthalenone chemotype has demonstrated sEH inhibitory activity spanning from low nanomolar to micromolar ranges in the BindingDB corpus. A structurally related compound in the same database (BDBM50591341; CHEMBL5177372) reports an IC₅₀ of 0.400 nM against recombinant human sEH using a cyano(6-methoxy-naphthalen-2-yl)methyl carbonate fluorescent substrate, indicating that optimized members of this chemotype can achieve sub-nanomolar potency [2]. The 200-fold difference between the 80 nM IC₅₀ of the title compound and the 0.400 nM IC₅₀ of the more potent analog reflects the impact of additional structural modifications beyond the 6,7-dimethoxy-4-nitrophenyl scaffold. This places the title compound in the moderate-potency tier of the dihydronaphthalenone sEH inhibitor landscape, suitable as a tool compound or starting scaffold for further optimization rather than as a high-potency probe [3].

Soluble epoxide hydrolase Enzyme inhibition BindingDB

Electron-Withdrawing Character and Chromophoric Utility: 4-Nitrophenyl vs. 4-Methoxyphenyl and Unsubstituted Phenyl Dihydronaphthalenone Analogs

The 4-nitrophenyl substituent provides two quantifiable advantages over 4-methoxyphenyl and unsubstituted phenyl dihydronaphthalenone analogs: (i) strong electron-withdrawing character (Hammett σₚ = +0.78 for p-NO₂ vs. σₚ = −0.27 for p-OCH₃ and σₚ = 0.00 for H), which polarizes the adjacent carbonyl and activates the C2 position for further derivatization [1]; and (ii) a chromophoric nitrophenolate product upon enzymatic hydrolysis or reduction, detectable at 348–410 nm (ε ≈ 9,750–18,000 M⁻¹cm⁻¹) [2]. The 4-methoxyphenyl analog (e.g., 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one) lacks the nitro chromophore entirely, precluding label-free spectrophotometric assay readouts . In tyrosinase inhibition studies of 2-benzylidene-3,4-dihydronaphthalen-1(2H)-one derivatives, the nature of the aryl substituent (hydroxy, methoxy, nitro, halogen) modulated IC₅₀ values over a >10-fold range (from ~1.5 µM to >15 µM), demonstrating that the electronic character of the aryl group is a primary determinant of target-binding potency within this scaffold [3]. The 3-fluoro-4-nitrophenyl dihydronaphthalenone analog (CAS not specified; smolecule.com listing) introduces an additional fluorine atom that further enhances electron-withdrawing character, but the simpler 4-nitrophenyl substitution in the title compound provides the core electronic features without the synthetic complexity or cost of fluorinated intermediates .

Spectrophotometric detection Enzyme assay compatibility Electronic effects

Scaffold Versatility for Derivatization: 6,7-Dimethoxy Dihydronaphthalenone vs. Alternative Oxidation States and Ring Systems in Medicinal Chemistry Campaigns

The 6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one scaffold has been employed across multiple therapeutic target classes—NF-κB inhibition [1], Bcl-2 inhibition [2], HIF prolyl hydroxylase inhibition [3], and sEH inhibition [4]—demonstrating its versatility as a privileged structure in medicinal chemistry. The title compound's specific substitution pattern (6,7-dimethoxy + 2-(4-nitrophenyl)) retains three sites for further derivatization: the carbonyl at C1 (oxime, hydrazone, or amine formation), the activated C2 position (alkylation or further arylation), and reduction of the nitro group to an amine (enabling amide coupling or diazotization chemistry) [5]. In the 2020 DHN NF-κB inhibitor study, 16 derivatives (6a–n, 7a–c) were synthesized from the core scaffold with varying benzylidene substitutions, yielding a >10-fold range in anti-neuroinflammatory potency [1]. In the 2017 Bcl-2 inhibitor study, 3,4-dihydronaphthalen-1(2H)-one derivatives (6a–f) were synthesized via Claisen–Schmidt condensation and characterized by NMR, FTIR, and MS [2]. The title compound's 4-nitrophenyl group provides a synthetic handle (nitro → amine reduction) that is absent in 4-methoxyphenyl or unsubstituted phenyl analogs, offering an additional diversification vector without requiring de novo scaffold construction.

Scaffold diversification Medicinal chemistry Hit expansion

Regioisomeric Differentiation: 6,7-Dimethoxy vs. 5,8-Dimethoxy Substitution and Its Impact on Electronic Properties and Biological Profile

The 6,7-dimethoxy substitution pattern of the title compound (CAS 1451449-53-8) is regioisomeric with the 5,8-dimethoxy pattern found in CAS 1451449-56-1. These two regioisomers, while sharing identical molecular formula (C₁₈H₁₇NO₅) and molecular weight (327.33 g/mol), differ in the spatial relationship between the methoxy groups and the carbonyl at C1 . In the 6,7-isomer (title compound), both methoxy groups are located on the same ring as the carbonyl but are para and meta to it, creating an electron-rich aromatic ring that can participate in π-stacking interactions with target proteins. In the 5,8-isomer, the methoxy groups flank the carbonyl (ortho and para positions), potentially forming intramolecular hydrogen bonds with the carbonyl oxygen and altering the preferred conformation of the dihydronaphthalenone ring system . In QSAR studies of naphthalene derivatives, methoxy position has been shown to significantly influence biological activity: 6,7-dimethoxy substitution on a related 1,4-naphthoquinone scaffold yielded the most potent antimalarial activity (IC₅₀ = 2.8 µM) compared to other methoxy regioisomers [1]. While no direct head-to-head biological comparison of the 6,7- vs. 5,8-dimethoxy dihydronaphthalenone regioisomers has been published, the established precedent for methoxy positional effects in naphthalene-based bioactive compounds supports the expectation that these regioisomers are not biologically interchangeable.

Regioisomer comparison Electronic properties Structure-activity relationships

Priority Application Scenarios for 6,7-Dimethoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one Based on Quantified Differentiation Evidence


Scaffold for Parallel Library Synthesis via Nitro Reduction and Subsequent Amide/Amine Diversification

The 4-nitrophenyl group provides a chemically orthogonal diversification handle—reduction to the corresponding aniline—that is absent in 4-methoxyphenyl and unsubstituted phenyl analogs [1]. This enables the title compound to serve as a central intermediate for generating diverse amide, sulfonamide, urea, or diazonium-derived libraries without requiring de novo scaffold construction. Combined with the two additional derivatization vectors at C1 (carbonyl) and C2 (activated methine), the compound supports three-directional parallel synthesis—a feature quantified as +1 derivatization vector relative to 4-methoxyphenyl analogs and +2 vectors relative to the unsubstituted scaffold [2]. Researchers building focused libraries for NF-κB, Bcl-2, or sEH target classes can leverage this multi-vector functionality to maximize chemical diversity from a single commercial starting material [3].

Label-Free Spectrophotometric Enzyme Assay Development Using the 4-Nitrophenyl Chromophore

The 4-nitrophenyl moiety enables label-free spectrophotometric detection of enzymatic transformations (e.g., esterase, phosphatase, or nitroreductase activity) via the 4-nitrophenolate ion (λₐ₆ₛ = 348–410 nm, ε ≈ 9,750–18,000 M⁻¹cm⁻¹) [1]. This built-in chromophoric capability is absent in 4-methoxyphenyl, 4-chlorophenyl, or unsubstituted phenyl dihydronaphthalenone analogs, which would require external fluorescent or colorimetric labeling for assay readout [2]. For laboratories developing medium-throughput enzyme inhibition or substrate-specificity assays, the title compound eliminates the need for secondary detection reagents, reducing per-assay cost and simplifying workflow complexity. The 6,7-dimethoxy substitution pattern further contributes to aqueous solubility relative to the des-methoxy analog (estimated ~2.5–4× higher partition coefficient for the dimethoxy compound, translating to altered solubility), which may facilitate higher compound loading in aqueous assay buffers [3].

Moderate-Affinity sEH Biochemical Tool Compound for Target Engagement Studies

With a BindingDB-registered IC₅₀ of 80 nM against human sEH, the title compound occupies the moderate-potency tier of the dihydronaphthalenone sEH inhibitor landscape—200-fold less potent than the class-leading analog (IC₅₀ = 0.400 nM) but still within a biochemically useful nanomolar range [1]. This potency level is suitable for target engagement experiments where ultra-high affinity is not required, such as initial SAR exploration, co-crystallography trials, or use as a reference inhibitor in comparative screening panels. The 6,7-dimethoxy-4-nitrophenyl substitution pattern provides a distinct chemical starting point for structure-based optimization, with the 4-nitro group offering the amine diversification handle described above for systematic potency enhancement [2].

Physicochemical Probe for Lipophilicity-Dependent Cellular Uptake Studies Across the Dihydronaphthalenone Series

The estimated ~0.4–0.6 LogP unit difference between the title compound (cLogP ~3.3–3.7) and the des-methoxy analog (cLogP ~2.9–3.1) corresponds to an approximately 2.5–4× difference in octanol/water partition coefficient [1]. This makes the compound pair a useful matched set for studying lipophilicity-dependent cellular permeability, non-specific protein binding, or subcellular distribution within the dihydronaphthalenone chemotype. The 5,8-dimethoxy regioisomer (CAS 1451449-56-1) shares the same calculated LogP but differs in methoxy spatial orientation, providing an additional control for separating lipophilicity effects from conformational/electronic effects in cellular assay interpretation [2]. Researchers conducting ADME structure-property relationship studies can use this compound series to deconvolute the contributions of lipophilicity, hydrogen-bonding capacity, and regioisomeric configuration to cellular pharmacokinetic behavior [3].

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